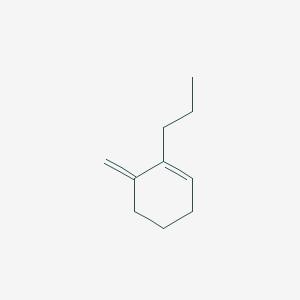

6-Methylene-1-propylcyclohex-1-ene

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C10H16 |

|---|---|

Molecular Weight |

136.23 g/mol |

IUPAC Name |

6-methylidene-1-propylcyclohexene |

InChI |

InChI=1S/C10H16/c1-3-6-10-8-5-4-7-9(10)2/h8H,2-7H2,1H3 |

InChI Key |

AQARTPUQJXNILH-UHFFFAOYSA-N |

Canonical SMILES |

CCCC1=CCCCC1=C |

Origin of Product |

United States |

Structural Features and Isomerism of 6 Methylene 1 Propylcyclohex 1 Ene

The molecular structure of 6-Methylene-1-propylcyclohex-1-ene is defined by a six-membered carbon ring containing two double bonds. One of these is an endocyclic double bond, situated between carbons 1 and 2 of the cyclohexene (B86901) ring, and the other is an exocyclic double bond, a methylene (B1212753) (=CH2) group attached to carbon 6. A propyl group is substituted at the C1 position. This arrangement of alternating double and single bonds forms a conjugated diene system, which is a key determinant of its chemical reactivity.

The presence of the propyl group and the specific placement of the double bonds give rise to the possibility of several isomers. These can include positional isomers, where the propyl group and the double bonds are located at different positions on the cyclohexene ring, such as 1-methyl-6-propylcyclohexene and 1-methyl-5-propylcyclohexene. nih.govnih.gov Additionally, stereoisomerism can be a factor in related substituted cyclohexene structures, leading to different spatial arrangements of the atoms. nist.gov

Table 1: Properties of this compound and Related Isomers

| Property | This compound | 1-Methyl-6-propylcyclohexene nih.gov | 1-Methyl-5-propylcyclohexene nih.gov |

|---|---|---|---|

| Molecular Formula | C10H16 | C10H18 | C10H18 |

| Molecular Weight | 136.23 g/mol | 138.25 g/mol | 138.25 g/mol |

| CAS Number | 132591-73-2 bldpharm.com | 13227853 | 123653545 |

| Key Structural Feature | Conjugated exocyclic and endocyclic diene | Single endocyclic double bond | Single endocyclic double bond |

This table is generated based on available data and may not be exhaustive.

Significance of Cycloalkene Derivatives in Contemporary Organic Synthesis

Cycloalkene derivatives are valuable intermediates in organic synthesis due to the reactivity conferred by the double bond. cymitquimica.com This reactivity allows for a wide array of chemical transformations, making them versatile starting materials for the construction of more complex molecular frameworks. For instance, the double bond in cyclohexenes can readily undergo addition reactions, such as hydrogenation, halogenation, and hydrohalogenation.

Furthermore, cycloalkenes are key substrates in various named reactions that are cornerstones of modern organic synthesis. These include the Diels-Alder reaction, a powerful tool for the formation of six-membered rings, and various transition metal-catalyzed cross-coupling reactions. The functional groups appended to the cyclohexene (B86901) ring can be manipulated to introduce chirality, a critical aspect in the synthesis of pharmaceuticals and other biologically active compounds.

Current Research Landscape and Emerging Trends in Substituted Cyclohexenes

De Novo Synthesis Approaches to the 6-Methylene-1-propylcyclohex-1-ene Scaffold

The de novo synthesis of the this compound core involves the assembly of the cyclic structure from acyclic precursors. This approach offers significant flexibility in the placement of functional groups and substituents.

Ring-Closing Reactions for Cyclohexene Formation

A powerful and widely used method for the formation of cyclic alkenes, including cyclohexenes, is Ring-Closing Metathesis (RCM). wikipedia.org This reaction utilizes metal catalysts, typically containing ruthenium or molybdenum, to facilitate the intramolecular metathesis of a diene, resulting in the formation of a cycloalkene and a volatile byproduct like ethylene (B1197577). wikipedia.org The strategic placement of the two terminal alkene functionalities in the acyclic precursor dictates the size of the resulting ring. For the synthesis of a cyclohexene ring, a 1,7-diene precursor would be required.

The choice of catalyst is crucial and can influence the efficiency and stereoselectivity of the reaction. nih.gov For instance, various generations of Grubbs' catalysts and Schrock catalysts have been developed with broad functional group tolerance and high efficacy. wikipedia.orguwindsor.ca

Table 1: Comparison of Common Ring-Closing Metathesis Catalysts

| Catalyst | Key Features | Typical Applications |

| Grubbs' First-Generation Catalyst | Good functional group tolerance, commercially available. | General synthesis of 5- to 7-membered rings. wikipedia.org |

| Grubbs' Second-Generation Catalyst | Higher activity than the first generation, suitable for more challenging substrates. | Synthesis of tri- and tetrasubstituted cycloalkenes. |

| Hoveyda-Grubbs Catalysts | Recoverable and reusable, increased stability. | Greener synthetic processes. |

| Schrock's Catalyst | High activity, particularly for sterically hindered substrates. | Synthesis of highly substituted and complex cyclic systems. |

Introduction of the Propyl Moiety onto Cyclohexene Ring Systems

The introduction of an n-propyl group onto a cyclohexene ring can be achieved through various alkylation strategies. A common approach involves the deprotonation of a suitable precursor to form a nucleophilic carbanion, which then reacts with a propyl electrophile, such as propyl iodide or propyl bromide. youtube.com For example, the alkylation of enamines derived from cyclohexanone (B45756) with propyl iodide has been demonstrated to yield propyl-substituted cyclohexanone derivatives, which can then be further functionalized to the desired cyclohexene. youtube.com

Another powerful method is the Friedel-Crafts alkylation, which can be adapted for this purpose. For instance, using cyclopropane (B1198618) as an alkylating agent in the presence of a Lewis acid like aluminum chloride can introduce an n-propyl group onto an aromatic ring, a principle that can be extended to reactive alkene systems. stackexchange.com

Strategic Formation of the Exocyclic Methylene (B1212753) Group at Position 6

The creation of an exocyclic methylene group is a key step in the synthesis of this compound. libretexts.orgresearchgate.net One of the most reliable methods for this transformation is the Wittig reaction or its variants, such as the Horner-Wadsworth-Emmons reaction. These reactions involve the treatment of a ketone with a phosphorus ylide. In this case, a 6-oxo-1-propylcyclohex-1-ene precursor would be reacted with methylenetriphenylphosphorane (B3051586) (Ph₃P=CH₂) to generate the desired exocyclic double bond.

Alternatively, olefination reactions using other reagents can also be employed. organic-chemistry.org The choice of olefination agent can be critical to avoid isomerization of the existing endocyclic double bond. The stability of exocyclic double bonds can be lower than their endocyclic counterparts, making milder reaction conditions preferable. researchgate.net The conformation of the cyclohexene ring can also influence the reactivity and the outcome of the reaction. nih.gov

Functional Group Interconversions and Derivatization on Existing Cyclohexene Frameworks

An alternative to de novo synthesis is the modification of a pre-existing cyclohexene scaffold. This approach is often more direct if a suitable starting material is readily available.

Alkenylation and Olefination Reactions for Exocyclic Double Bonds

As mentioned previously, the Wittig reaction and related olefination methods are primary choices for introducing an exocyclic double bond onto a cyclohexanone derivative. organic-chemistry.org The reactivity of the ketone and the ylide are key factors. For instance, less reactive ketones may require more reactive ylides or harsher reaction conditions, which could potentially compromise other functional groups in the molecule.

The Peterson olefination offers another route, where a β-hydroxysilane is eliminated under acidic or basic conditions to form the alkene. This method can offer good control over the stereochemistry of the resulting double bond in some systems.

Alkylation and Acylation Methods for Ring Substituents in Cyclohexene Derivatives

The introduction of substituents onto a pre-formed cyclohexene ring often involves the generation of a nucleophilic center on the ring, which can then react with an appropriate electrophile. nih.gov For example, the deconjugative α-alkylation of α,β-unsaturated aldehydes, such as cyclohexenecarboxaldehydes, provides a route to introduce alkyl groups at the α-position. nih.gov This methodology can be performed under metal-free conditions, enhancing its applicability. nih.gov

Furthermore, the stereochemistry of alkylation on cyclohexene derivatives can be influenced by the conformation of the ring and the nature of the substituents already present. youtube.com For instance, the alkylation of enamines of 4-substituted cyclohexanones can show a preference for either axial or equatorial attack, leading to different stereoisomers. youtube.com

Table 2: Summary of Synthetic Strategies

| Synthetic Step | Method | Key Reagents |

| Cyclohexene Ring Formation | Ring-Closing Metathesis (RCM) | Diene precursor, Grubbs' or Schrock's catalyst |

| Propyl Group Introduction | Alkylation of Enamines | Cyclohexanone enamine, Propyl iodide |

| Friedel-Crafts Alkylation | Cyclohexene, Cyclopropane, AlCl₃ | |

| Exocyclic Methylene Formation | Wittig Reaction | 6-Oxo-cyclohexene derivative, Ph₃P=CH₂ |

| Horner-Wadsworth-Emmons Reaction | 6-Oxo-cyclohexene derivative, Phosphonate ester, Base |

Esterification and Related Transformations of Cyclohexene Precursors

The functionalization of terpene scaffolds, including cyclohexene-based structures, is a critical step in the synthesis of complex natural products. After the initial formation of the hydrocarbon skeleton, subsequent enzymatic tailoring, often involving hydroxylation followed by esterification, introduces significant chemical diversity and complexity. nih.gov In a laboratory setting, these transformations are mimicked and expanded upon using a wide array of chemical reagents.

Esterification of hydroxylated cyclohexene precursors is a fundamental transformation. It not only serves to protect the alcohol group but can also act as a strategic step to introduce further functionality or to modify the molecule's physical and chemical properties. Beyond simple esterification, a variety of transformations can be applied to cyclohexene precursors to build molecular complexity. For instance, the Ferrier's carbocyclization reaction provides an efficient route to optically pure and highly functionalized cyclohexanones from simple sugars like aldohexoses, which can then be elaborated into more complex cyclohexene targets. elsevierpure.com Another relevant transformation is transfer hydrogenation, where the cyclohexene double bond can act as a hydrogen acceptor in the presence of a suitable catalyst, such as Platinum on Zirconia (Pt/ZrO2), leading to a saturated cyclohexane (B81311) ring while concurrently oxidizing a hydrogen donor molecule like glycerol. nih.gov

These transformations are crucial for converting simple, often commercially available starting materials into advanced intermediates on the path to targets like this compound.

| Transformation | Precursor Type | Reagents/Catalyst | Outcome | Reference |

| Hydroxylation/Esterification | Terpene Hydrocarbon | Oxidizing Agents, Acyl Halides/Anhydrides | Functionalized Terpenoid | nih.gov |

| Ferrier's Carbocyclization | Aldohexoses | Mercury(II) Trifluoroacetate | Chiral Cyclohexanones | elsevierpure.com |

| Transfer Hydrogenation | Cyclohexene | Pt/ZrO2, Hydrogen Donor (e.g., Glycerol) | Cyclohexane | nih.gov |

Stereoselective and Asymmetric Synthesis of Chiral Analogs of this compound

Many biologically active molecules exist as a single enantiomer, making the control of stereochemistry paramount in their synthesis. wikipedia.org The development of methods to produce enantiomerically pure compounds is a major focus of modern synthetic chemistry. For chiral analogs of this compound, which possess one or more stereocenters, stereoselective synthesis is essential. This is achieved through several key strategies, including asymmetric catalysis, the use of chiral auxiliaries, and kinetic resolution. numberanalytics.com

Asymmetric Catalysis in the Construction of Chiral Cyclohexene Scaffolds

Asymmetric catalysis is a powerful strategy that utilizes a small amount of a chiral catalyst to generate large quantities of an enantiomerically enriched product from a prochiral substrate. nih.gov This approach is highly efficient and atom-economical. In the context of cyclohexene synthesis, chiral catalysts can orchestrate cyclization or dearomatization reactions to build the chiral ring system with high stereocontrol.

For example, chiral Brønsted acids have been successfully employed to catalyze the dearomatization of phenol-tethered homopropargyl amines. nih.gov This process constructs fused polycyclic enones containing a chiral quaternary carbon stereocenter with excellent enantioselectivity (up to >99% ee) and diastereoselectivity. nih.gov Similarly, chiral gold-phosphine complexes have been used for the asymmetric cycloisomerization of substrates to afford bridging bicyclic structures, which are key intermediates in the synthesis of various alkaloids. nih.gov These catalyst systems create a chiral pocket in which the reaction occurs, favoring the formation of one enantiomer over the other.

| Catalytic System | Reaction Type | Substrate Type | Typical Enantiomeric Excess (ee) | Reference |

| Chiral Brønsted Acid | Asymmetric Dearomatization | Phenol-tethered homopropargyl amines | >99% | nih.gov |

| Bisphosphine-Gold Complex | Asymmetric Cycloisomerization | Enyne or Diyne substrates | High | nih.gov |

| Chiral Secondary Amine | Intramolecular Aldolization | 6-aryl-2,6-hexanediones | Moderate to Good | rsc.org |

Chiral Auxiliary and Reagent-Based Approaches for Cyclohexene Derivatization

A chiral auxiliary is a stereogenic group that is temporarily incorporated into a prochiral substrate to direct a subsequent stereoselective transformation. wikipedia.org After the desired chiral center has been created, the auxiliary is removed and can often be recovered for reuse. wikipedia.orgsigmaaldrich.com This method is one of the most reliable and well-established strategies in asymmetric synthesis.

Prominent examples of chiral auxiliaries include Evans' oxazolidinones, which are widely used for stereoselective aldol (B89426) reactions, alkylations, and Diels-Alder reactions. The auxiliary is typically derived from a readily available chiral amino alcohol. By attaching it to a carboxylic acid substrate to form an imide, the bulky groups on the auxiliary effectively shield one face of the resulting enolate, forcing alkylation or aldol addition to occur from the opposite face with high diastereoselectivity. wikipedia.org Other widely used auxiliaries include derivatives of camphor (B46023) (e.g., camphorsultam), pseudoephedrine, and chiral alcohols like 8-phenylmenthol and trans-2-phenyl-1-cyclohexanol. wikipedia.org

| Chiral Auxiliary | Typical Reaction | Mechanism of Control | Reference |

| Evans' Oxazolidinones | Aldol Reaction, Alkylation | Steric shielding of one enolate face | wikipedia.org |

| Camphorsultam | Various | Steric hindrance directing incoming reagents | wikipedia.org |

| Pseudoephedrine | Alkylation | Forms a chiral chelated enolate | wikipedia.org |

| trans-2-Phenylcyclohexanol | Ene Reaction | Used as a chiral ester on a glyoxylate (B1226380) substrate | wikipedia.org |

| SAMP/RAMP | Alkylation of Aldehydes/Ketones | Formation of a chiral hydrazone |

Kinetic Resolution Strategies for Enantioenriched Cyclohexene Intermediates

Kinetic resolution is a method for separating a racemic mixture by taking advantage of the different reaction rates of the two enantiomers with a chiral catalyst or reagent. researchgate.net If one enantiomer reacts significantly faster than the other, the reaction can be stopped partway through, yielding unreacted starting material enriched in the slower-reacting enantiomer and a product enriched in the faster-reacting one.

An example is the kinetic resolution of racemic trans-cycloalkane-1,2-diols using a chiral tetrapeptide organocatalyst for acylation, which shows extraordinary selectivity. researchgate.net Similarly, chiral secondary amines can catalyze the intramolecular aldolization of diones to produce chiral cyclohexenones with moderate to good enantioselectivity via a kinetic resolution protocol. rsc.org

A more advanced strategy is dynamic kinetic resolution (DKR). In DKR, the slower-reacting enantiomer is continuously racemized back to the racemic mixture under the reaction conditions. This allows the faster-reacting enantiomer to be funneled into the desired product, theoretically enabling a 100% yield of a single enantiomer. This approach has been used in the synthesis of complex alkaloids where a cyclocondensation reaction proceeds with dynamic kinetic resolution. mdpi.com

| Strategy | Substrate Type | Chiral Catalyst/Reagent | Outcome | Reference |

| Kinetic Resolution | trans-Cycloalkane-1,2-diols | Chiral Tetrapeptide (Acylation) | Separation of diol enantiomers | researchgate.net |

| Kinetic Resolution | 6-aryl-2,6-hexanediones | Chiral Secondary Amine (Aldolization) | Enantioenriched Cyclohexenones | rsc.org |

| Dynamic Kinetic Resolution | Racemic Aldehyde | (R)-Phenylglycinol (Cyclocondensation) | Enantiopure Oxazolopiperidone Lactam | mdpi.com |

Reactivity of the Conjugated Diene System in this compound

The conjugated diene system is the most reactive feature of this compound, making it susceptible to a range of addition and cycloaddition reactions.

Conjugated dienes readily undergo electrophilic addition reactions, often yielding a mixture of products. libretexts.orgopenstax.org In the case of this compound, the addition of an electrophile, such as a hydrogen halide (HX), can lead to both 1,2- and 1,4-addition products. The reaction is initiated by the protonation of one of the double bonds to form a resonance-stabilized allylic carbocation. libretexts.org

The regioselectivity of the initial protonation is guided by the desire to form the most stable carbocation intermediate. Protonation can occur at either the exocyclic methylene carbon or the C2 carbon of the cyclohexene ring. The stability of the resulting carbocations will be influenced by the electron-donating propyl group. The subsequent attack of the nucleophile (X⁻) at either end of the allylic system determines the final product distribution. libretexts.orgopenstax.org

The reaction with bromine (Br₂) is a classic example of electrophilic addition to alkenes. chemguide.co.uk With a conjugated diene like this compound, the reaction would proceed through a bromonium ion intermediate, followed by the opening of the three-membered ring by the bromide ion, again leading to 1,2- and 1,4-adducts.

Table 1: Predicted Products of Electrophilic Addition of HBr to this compound

| Product Type | IUPAC Name | Description |

| 1,2-Adduct | 2-Bromo-6-methylene-1-propylcyclohexane | Resulting from the attack of the bromide ion at the C2 position of the intermediate carbocation. |

| 1,4-Adduct | 6-(Bromomethyl)-1-propylcyclohex-1-ene | Resulting from the attack of the bromide ion at the exocyclic carbon of the intermediate carbocation. |

Note: The exact ratio of these products can be influenced by reaction conditions such as temperature and solvent.

The Diels-Alder reaction is a powerful [4+2] cycloaddition that forms a six-membered ring from a conjugated diene and a dienophile. mnstate.edu For this compound to participate as the diene component, its conjugated system must be able to adopt an s-cis conformation. The exocyclic nature of one of the double bonds may introduce some steric hindrance, but the reaction is generally feasible.

The reactivity in a Diels-Alder reaction is also influenced by the electronic nature of both the diene and the dienophile. mnstate.edu The presence of the electron-donating propyl group on the diene would enhance its reactivity towards electron-poor dienophiles. The reaction is concerted and stereospecific, with the stereochemistry of the dienophile being retained in the product. youtube.com

Another relevant pericyclic reaction is the Alder-ene reaction, which involves the addition of a double bond (the enophile) to an alkene containing an allylic hydrogen (the ene). semanticscholar.orgnih.gov In the context of this compound, intramolecular ene reactions could potentially occur under thermal conditions, leading to bicyclic products, although this would require a specific conformation.

Table 2: Potential Diels-Alder Reaction of this compound with Maleic Anhydride (B1165640)

| Reactant | Role | Expected Product |

| This compound | Diene | A bicyclic adduct with a new six-membered ring fused to the original cyclohexene ring. |

| Maleic Anhydride | Dienophile | The dienophile adds across the conjugated system of the diene. |

Transformations Involving the Exocyclic Methylene Group in this compound

The exocyclic methylene group is a key functional handle for further transformations of this compound.

The hydrogen atoms on the carbon adjacent to the double bonds (allylic positions) are susceptible to substitution reactions. For this compound, this includes the hydrogens on the propyl group and the hydrogens on the cyclohexene ring at the C3 and C5 positions. These positions can be functionalized through various methods, including allylic bromination using N-bromosuccinimide (NBS), which proceeds via a radical mechanism.

Vinylic functionalization, which involves the substitution at one of the carbons of the double bond, is generally more challenging but can be achieved through specific organometallic cross-coupling reactions. The exocyclic methylene group provides a potential site for such transformations.

The exocyclic methylene group and the allylic positions are prime sites for the initiation of radical reactions. The stability of the resulting allylic radicals makes these reactions favorable. For instance, the addition of radicals to the diene system can be initiated at the methylene group.

Oxidative and Reductive Transformations of this compound

The double bonds in this compound are readily susceptible to both oxidation and reduction.

Oxidative Cleavage: Ozonolysis of this compound would lead to the cleavage of both the endocyclic and exocyclic double bonds. Depending on the workup conditions (reductive or oxidative), this would yield a mixture of carbonyl compounds, such as ketones and aldehydes, or carboxylic acids.

Reduction: Catalytic hydrogenation of this compound would reduce the double bonds. Depending on the catalyst and reaction conditions, it is possible to achieve selective reduction. For instance, a less active catalyst might selectively reduce the less substituted exocyclic double bond. Complete hydrogenation would yield 1-methyl-2-propylcyclohexane.

Table 3: Potential Products of Oxidative and Reductive Transformations

| Reaction Type | Reagents | Potential Product(s) |

| Ozonolysis (reductive workup) | 1. O₃, 2. Zn/H₂O or (CH₃)₂S | A mixture of a ketone and formaldehyde (B43269) from the cleavage of the exocyclic double bond, and a diketone from the cleavage of the endocyclic double bond. |

| Catalytic Hydrogenation | H₂, Pd/C | 1-Methyl-2-propylcyclohexane |

Catalytic Hydrogenation and Selective Reduction of Double Bonds in Cyclohexenes

Catalytic hydrogenation is a fundamental process for the reduction of unsaturated compounds. nih.gov In the case of molecules with multiple double bonds, such as dienes and trienes, the selective reduction of one double bond over another presents a significant synthetic challenge. The addition of hydrogen to a carbon-carbon double bond is an exothermic reaction that is thermodynamically favorable, resulting in a more stable saturated alkane. libretexts.org However, the reaction has a high activation energy and requires a catalyst to proceed at a reasonable rate under normal conditions. libretexts.org

Commonly used catalysts for hydrogenation include finely divided metals like platinum, palladium, and nickel. libretexts.org The reaction typically occurs in stages on the catalyst surface, beginning with the adsorption of the alkene and hydrogen. libretexts.org Subsequently, two hydrogen atoms are transferred from the metal surface to the carbons of the double bond, leading to the formation of the saturated product, which then desorbs from the catalyst. libretexts.org

The selectivity of the hydrogenation of a compound like this compound depends on several factors, including the catalyst, solvent, and reaction conditions. For instance, Lindlar's catalyst is often used for the semi-hydrogenation of alkynes to (Z)-alkenes. nih.gov In the context of cyclohexene derivatives, achieving selective reduction of the exocyclic methylene group versus the endocyclic double bond, or vice versa, would require careful selection of the catalytic system. The steric environment around each double bond and its relative thermodynamic stability will influence the outcome of the hydrogenation.

A study on the reduction of multiple C-C bonds using manganese and water demonstrated a mild and highly selective method. nih.gov This approach allows for the controlled generation of hydrogen, enabling the selective reduction of alkenes even in the presence of sensitive functional groups. nih.gov Such a method could potentially be applied to the selective hydrogenation of this compound.

Controlled Oxidation Pathways of Unsaturated Cyclohexene Systems

The oxidation of unsaturated cyclohexene systems is a complex process due to the presence of two reactive sites: the C=C double bond and the allylic C-H bonds. acs.org The reaction can lead to a variety of products, including epoxides, diols, and enones, depending on the oxidant and catalyst used.

For cyclohexene, oxidation can occur at either the olefinic C=C bond to form cyclohexene oxide, which can then be hydrolyzed to cyclohexane-1,2-diol, or at the allylic C-H bond. acs.org The development of efficient heterogeneous catalytic systems for the liquid-phase oxidation of cyclohexene is challenging. acs.org

Nitrogen-doped carbon nanotubes (NCNTs) have been investigated as metal-free catalysts for the selective allylic oxidation of cyclohexene using molecular oxygen. acs.org These catalysts have shown high cyclohexene conversion and activity, rivaling traditional metal-based catalysts. acs.org The NCNTs were found to enhance the reaction rate and selectivity towards 2-cyclohexen-1-one (B156087) by stabilizing key radical intermediates. acs.org

In another approach, a copper/nickel bimetallic catalyst on an H-Beta zeolite support was used for the epoxidation of cyclohexene in a continuous reactor with hydrogen peroxide as the oxidant. acs.org This system demonstrated high conversion and selectivity under mild conditions. acs.org The choice of catalyst and reaction conditions is therefore critical in directing the oxidation of a substituted cyclohexene like this compound towards a desired product, whether it be epoxidation of one of the double bonds or allylic oxidation.

Mechanistic Studies of Thermal and Catalytic Decompositions of Alkylcyclohexenes

The decomposition of alkylcyclohexenes, which are important components of transportation fuels, has been the subject of numerous studies to understand their combustion chemistry. bohrium.comchalmers.se These investigations provide insights into the reaction pathways that occur at high temperatures and pressures.

Pyrolysis Chemistry of n-Propylcyclohexane and Related Structures

The thermal decomposition of n-propylcyclohexane has been studied to understand its kinetics and product distribution. In one study, first-order rate constants for the decomposition were determined at temperatures ranging from 375 to 450 °C. scispace.comnist.gov The Arrhenius parameters were also determined from these kinetic data. scispace.comnist.gov

A gas chromatography-mass spectrometry (GC-MS) analysis of the decomposition products at 450 °C revealed a complex mixture of compounds. scispace.com The most abundant products included cyclohexane, cyclohexene, methylcyclohexane, and various other cyclic and acyclic hydrocarbons. scispace.com This indicates that the decomposition proceeds through multiple reaction pathways, including ring-opening and fragmentation. scispace.com

The study of n-propylcyclohexane provides a model for understanding the thermal behavior of this compound, as the saturated propylcyclohexane (B167486) structure would be an intermediate in the complete hydrogenation of the latter. The presence of unsaturation in this compound would likely lead to additional and more complex decomposition pathways at lower temperatures compared to its saturated analog.

Ring-Opening Isomerizations and Fragmentation Pathways in Cyclic Hydrocarbons

The ring-opening of cyclic hydrocarbons is a key reaction in the upgrading of diesel fuels, where naphthenic structures are converted to alkanes. researchgate.netosti.gov This process, known as selective ring opening (SRO), is challenging due to the complexity of the reaction chemistry. researchgate.netosti.gov

The fragmentation of cycloalkanes in mass spectrometry provides insights into their bond-breaking patterns. Cyclohexane, for instance, often fragments by losing an ethylene molecule to form a radical cation with an m/z of 56. jove.com Branched cycloalkanes like methylcyclopentane (B18539) can also lose their side chains. jove.com

For cycloalkenes, a common fragmentation pathway is the retro-Diels-Alder reaction, where the molecular ion cleaves to yield a diene and an alkene. jove.com In the case of cyclohexene, it fragments into a butadienyl radical cation and ethene. jove.com Branched cycloalkenes can also undergo side-chain cleavage. jove.com

The thermal decomposition of cyclohexane has been shown to initiate with C-C bond fission, forming a 1,6-hexyl diradical. rsc.orgrsc.org This diradical can then undergo further reactions, including isomerization and fragmentation. These fragmentation and ring-opening pathways are highly relevant to understanding the thermal decomposition of this compound, which possesses both a cyclohexene ring and an exocyclic double bond, providing multiple sites for initiation of these processes.

Gas-Phase Kinetics of Cycloalkane and Cyclic Ether Transformations

The gas-phase reactions of cyclic hydrocarbons are important in both combustion and atmospheric chemistry. The kinetics of the reactions of hydroxyl (OH) radicals with alkanes and cycloalkanes have been extensively studied. copernicus.orgacs.org These reactions are crucial for understanding the atmospheric lifetime and degradation of these compounds.

Theoretical studies on the thermal isomerization of cyclopropane to propene have helped to elucidate the reaction mechanism, considering both biradical and carbene pathways. acs.org Such computational approaches are valuable for understanding the complex kinetics of unimolecular reactions.

The pressure dependence of the rate constants for reactions involving energized intermediates is a key aspect of chemical kinetics. mdpi.com High-pressure limit rate constants are often calculated using transition state theory. mdpi.com These kinetic models are essential for accurately predicting the behavior of cyclic compounds in various environments.

The study of the kinetics of C-H bond activation in cycloalkanes by a Pt(II) complex has revealed that the reaction rate is proportional to the size of the ring. pnas.org For cyclohexane, a deuterium (B1214612) kinetic isotope effect was observed, consistent with rate-determining alkane coordination. pnas.org These fundamental studies of reaction kinetics provide a framework for understanding the reactivity of more complex cyclic molecules like this compound.

Advanced Analytical and Spectroscopic Characterization of 6 Methylene 1 Propylcyclohex 1 Ene

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled tool for the detailed structural analysis of organic molecules in solution. For 6-Methylene-1-propylcyclohex-1-ene, a combination of one-dimensional and multi-dimensional NMR techniques provides a complete picture of its proton and carbon framework.

While one-dimensional ¹H and ¹³C NMR spectra offer initial information on the chemical environments of the nuclei, multi-dimensional NMR experiments are essential for unambiguously assigning these signals and establishing the connectivity within the molecule. youtube.comsdsu.edu

COSY (Correlation Spectroscopy): This homonuclear correlation experiment identifies protons that are coupled to each other, typically through two or three bonds (²J or ³J coupling). sdsu.edu In the case of this compound, a COSY spectrum would reveal correlations between the vinyl proton on the ring and the adjacent allylic protons, as well as couplings between the protons of the propyl group and the neighboring methylene (B1212753) protons in the cyclohexene (B86901) ring.

HSQC (Heteronuclear Single Quantum Coherence): This two-dimensional experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached (one-bond ¹H-¹³C coupling). columbia.edu This is instrumental in assigning the ¹³C signals based on the more readily interpretable ¹H spectrum. For instance, the signals for the exocyclic methylene protons would show a cross-peak to the corresponding methylene carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between protons and carbons that are two or three bonds apart (²JCH and ³JCH). columbia.edu HMBC is particularly powerful for identifying quaternary carbons and for piecing together the carbon skeleton. science.gov For this compound, HMBC correlations would be observed between the protons of the propyl group and the olefinic carbons of the cyclohexene ring, confirming the position of the substituent.

A hypothetical table of expected NMR data for this compound is presented below, based on typical chemical shifts for similar structures. docbrown.infochemicalbook.comchemicalbook.com

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Key HMBC Correlations |

| C1 | - | ~135 | Protons on C2, C6, Propyl-CH₂ |

| C2 | ~5.8 | ~125 | Protons on C1, C3 |

| C3 | ~2.1 | ~28 | Protons on C2, C4, C5 |

| C4 | ~1.6 | ~26 | Protons on C3, C5 |

| C5 | ~2.2 | ~30 | Protons on C4, C6 |

| C6 | - | ~148 | Protons on C5, Methylene, Propyl-CH₂ |

| Methylene | ~4.8 (2H) | ~110 | Protons on C6, C1 |

| Propyl-CH₂ | ~2.0 | ~35 | Protons on C1, C2, Propyl-CH₂ |

| Propyl-CH₂ | ~1.5 | ~22 | Protons on Propyl-CH₂, Propyl-CH₃ |

| Propyl-CH₃ | ~0.9 | ~14 | Protons on Propyl-CH₂ |

The planar nature of the double bonds in this compound influences the chemical shifts of nearby protons due to magnetic anisotropy. modgraph.co.uk The magnetic field generated by the circulation of π-electrons in the double bonds creates shielding and deshielding cones, which can affect the resonance frequencies of protons depending on their spatial orientation relative to the double bonds. youtube.com This effect can aid in the assignment of stereochemistry in more complex cyclohexene derivatives.

For chiral cyclohexene derivatives, NMR can be used to determine enantiomeric purity and assign absolute configuration through the use of chiral shift reagents. tcichemicals.comfiveable.me These reagents, often lanthanide complexes, form diastereomeric complexes with the enantiomers of the analyte. researchgate.netlibretexts.org This interaction induces different chemical shifts for the corresponding protons in the two enantiomers, allowing for their differentiation and quantification by integrating the respective signals in the ¹H NMR spectrum. rsc.org

Mass Spectrometry (MS) for Molecular Fingerprinting and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique that provides information about the molecular weight and elemental composition of a compound, as well as structural details through the analysis of its fragmentation patterns.

Gas Chromatography-Mass Spectrometry (GC-MS) is a widely used technique for the analysis of volatile and semi-volatile organic compounds. In a typical GC-MS protocol for a cyclohexene derivative like this compound, the sample would be injected into a gas chromatograph, where it is vaporized and separated from other components based on its boiling point and interactions with the stationary phase of the GC column. The separated compound then enters the mass spectrometer.

Upon entering the mass spectrometer, the molecules are ionized, most commonly by electron ionization (EI). This process forms a molecular ion ([M]⁺), which corresponds to the molecular weight of the compound. docbrown.info The molecular ion of this compound would have an m/z (mass-to-charge ratio) of 136. The high energy of electron ionization also causes the molecular ion to fragment in a reproducible manner, creating a unique mass spectrum that serves as a "molecular fingerprint". nist.gov Common fragmentation pathways for cyclohexene derivatives include retro-Diels-Alder reactions and loss of alkyl side chains. The resulting mass spectrum can be compared to spectral libraries for identification.

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which can be used to determine the elemental composition of a molecule. researchgate.netnih.govnih.gov This is particularly useful for distinguishing between compounds that have the same nominal mass but different elemental formulas. For this compound (C₁₀H₁₆), HRMS would be able to confirm this elemental composition by measuring the mass of the molecular ion to a high degree of precision, differentiating it from other potential isomers or compounds with the same nominal mass.

| Ion | Calculated Exact Mass |

| [C₁₀H₁₆]⁺ | 136.1252 |

| [C₉H₁₃]⁺ | 121.1017 |

| [C₇H₉]⁺ | 93.0704 |

Vibrational Spectroscopy: Infrared (IR) and Raman Methods for Functional Group and Conformational Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. nih.gov These techniques are invaluable for identifying functional groups and providing insights into the conformational properties of molecules.

In the IR spectrum of this compound, characteristic absorption bands would be expected for the different types of C-H and C=C bonds present in the molecule. echemi.comdocbrown.info

C-H stretching: Vibrations for sp² hybridized C-H bonds (on the double bonds) typically appear above 3000 cm⁻¹. The sp³ hybridized C-H bonds of the propyl group and the saturated part of the ring will show stretches in the 2850-3000 cm⁻¹ region. libretexts.org

C=C stretching: The stretching vibration of the endocyclic double bond would be expected around 1640-1680 cm⁻¹. The exocyclic C=C bond would also show a characteristic stretch in a similar region. pressbooks.pub

C-H bending: Bending vibrations for the =CH₂ group (out-of-plane) are typically strong and appear around 890 cm⁻¹.

The cyclohexene ring itself adopts a half-chair conformation to relieve ring strain. acs.orgyoutube.com Vibrational spectroscopy can provide information about these conformational preferences. pressbooks.pubyoutube.commasterorganicchemistry.com

Raman spectroscopy, which relies on inelastic scattering of light, often provides complementary information to IR spectroscopy. nih.gov While strong dipole changes lead to intense IR signals, vibrations that cause a significant change in polarizability result in strong Raman signals. For this compound, the C=C stretching vibrations would likely show strong signals in the Raman spectrum.

| Functional Group | Expected IR Absorption (cm⁻¹) | Expected Raman Shift (cm⁻¹) |

| =C-H Stretch (sp²) | 3000-3100 | 3000-3100 |

| C-H Stretch (sp³) | 2850-2960 | 2850-2960 |

| C=C Stretch | 1640-1680 | 1640-1680 (often stronger) |

| =CH₂ Bend (out-of-plane) | ~890 | Weak |

Characteristic Absorptions of Alkene and Alkyl Moieties in this compound

The infrared (IR) spectrum of this compound is distinguished by absorption bands corresponding to its constituent alkene and alkyl groups. The presence of sp3 hybridized C-H bonds in the propyl group and the cyclohexene ring gives rise to stretching vibrations typically observed around 2900 cm⁻¹. pressbooks.publibretexts.org Concurrently, the sp2 hybridized C-H bonds of the alkene moieties are expected to produce absorptions in the range of 3000-3100 cm⁻¹. pressbooks.publibretexts.org

The carbon-carbon double bond (C=C) stretches are also key indicators. Alkenes generally exhibit C=C stretching bands around 1600-1650 cm⁻¹. pressbooks.publibretexts.orgmaricopa.edu For this compound, two distinct C=C stretching absorptions would be anticipated, one for the endocyclic double bond and another for the exocyclic methylene group. Furthermore, out-of-plane bending vibrations for substituted alkenes, which typically appear in the 700 to 1000 cm⁻¹ region, can provide further structural confirmation. libretexts.org For instance, 1,1-disubstituted alkenes often show an intense band around 890 cm⁻¹. libretexts.org

A summary of the expected characteristic IR absorptions for this compound is presented in the table below.

| Functional Group | Vibration Type | Expected Absorption Range (cm⁻¹) |

| Alkyl C-H (sp³) | Stretching | ~2900 |

| Alkene C-H (sp²) | Stretching | 3000-3100 |

| Endocyclic C=C | Stretching | ~1650 |

| Exocyclic C=C | Stretching | ~1640 |

| =C-H Bend | Out-of-plane | 700-1000 |

| Note: The exact positions of the absorption bands can be influenced by the specific molecular environment. |

Fourier Transform Infrared (FT-IR) and GC-Matrix Isolation FT-IR Applications

Fourier Transform Infrared (FT-IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule. For this compound, an FT-IR spectrum would provide a unique fingerprint, with specific absorption bands confirming the presence of the alkene and alkyl moieties as detailed in the previous section.

Chromatographic Separation Techniques for Purity Assessment, Isomer Separation, and Quantitative Analysis

Chromatographic methods are indispensable for determining the purity of a compound, separating it from its isomers, and quantifying its amount in a mixture.

Development of Gas-Liquid Chromatography (GLC) and High-Performance Liquid Chromatography (HPLC) Methods for Cyclohexene Isomers

Gas-Liquid Chromatography (GLC) , a subset of gas chromatography (GC), is a primary technique for the analysis of volatile compounds like cyclohexene isomers. youtube.com The separation in GLC is based on the differential partitioning of the analytes between a gaseous mobile phase and a liquid stationary phase coated on a solid support within a column. youtube.com The choice of the stationary phase is critical for achieving separation of isomers with similar boiling points. vurup.sk For instance, long capillary columns and liquid crystalline stationary phases have shown high selectivity for separating positional and cis-trans isomers of hydrocarbons. vurup.sk The retention time, the time it takes for a compound to travel through the column, is a characteristic property that can be used for identification when compared to known standards under the same conditions. umass.edu The area under a peak in the resulting chromatogram is proportional to the amount of that compound in the mixture, allowing for quantitative analysis. youtube.com

High-Performance Liquid Chromatography (HPLC) is another powerful separation technique that can be applied to cyclohexene isomers. In HPLC, the separation occurs between a liquid mobile phase and a solid stationary phase. chromatographyonline.com For non-polar compounds like cyclohexene derivatives, reversed-phase HPLC is often used, where the stationary phase is non-polar and the mobile phase is a polar solvent mixture, such as acetonitrile (B52724) and water. sielc.com The development of an HPLC method for cyclohexene isomers would involve optimizing the mobile phase composition, flow rate, and column type to achieve the desired separation. sielc.comresearchgate.net Chiral HPLC, using stationary phases containing chiral selectors like cyclodextrins, can be employed for the separation of enantiomers, which are non-superimposable mirror images of each other. researchgate.netgoogle.comacs.org

The table below outlines typical parameters for GLC and HPLC methods that could be adapted for the analysis of this compound and its isomers.

| Technique | Column Type | Typical Mobile Phase | Detector | Application |

| GLC | Capillary column with a non-polar or liquid crystalline stationary phase | Inert gas (e.g., Helium, Nitrogen) youtube.com | Flame Ionization Detector (FID) antpedia.com | Purity assessment, Isomer separation |

| HPLC | Reversed-phase (e.g., C18) or Chiral stationary phase | Acetonitrile/Water mixture sielc.com | UV Detector, Mass Spectrometer (MS) chromatographyonline.comgoogle.com | Purity assessment, Isomer (including enantiomer) separation |

The development and application of these advanced analytical and spectroscopic techniques are crucial for the unambiguous characterization and quality control of this compound, ensuring its suitability for various scientific and industrial purposes.

Theoretical and Computational Chemistry Investigations of 6 Methylene 1 Propylcyclohex 1 Ene

Quantum Chemical Calculations for Electronic Structure and Molecular Properties

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule from a theoretical standpoint.

Density Functional Theory (DFT) and Ab Initio Methods for Geometry Optimization and Energy Minima

To determine the most stable three-dimensional structure of 6-Methylene-1-propylcyclohex-1-ene, computational chemists would typically employ geometry optimization techniques using Density Functional Theory (DFT) or ab initio methods. DFT methods, with functionals such as B3LYP or PBE0, combined with a suitable basis set (e.g., 6-31G* or cc-pVDZ), are often used to find the electronic ground state and the corresponding lowest energy geometry. Ab initio methods, like Hartree-Fock (HF) and post-Hartree-Fock methods (e.g., Møller-Plesset perturbation theory, MP2), provide alternative approaches that, while often more computationally intensive, can offer higher accuracy. The result of these calculations would be the optimized bond lengths, bond angles, and dihedral angles of the molecule, corresponding to a minimum on the potential energy surface.

Computational Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)

Once the optimized geometry is obtained, the same theoretical methods can be used to predict spectroscopic data.

NMR Chemical Shifts: Theoretical calculations of nuclear magnetic shielding tensors can be converted into NMR chemical shifts. Methods like the Gauge-Independent Atomic Orbital (GIAO) approach are commonly used in conjunction with DFT to predict ¹H and ¹³C NMR spectra. These predicted spectra are invaluable for confirming the structure of synthesized compounds.

Vibrational Frequencies: The calculation of the Hessian matrix (second derivatives of energy with respect to atomic positions) at the optimized geometry yields the harmonic vibrational frequencies. These frequencies correspond to the infrared (IR) and Raman spectral peaks. Analysis of the vibrational modes allows for the assignment of specific spectral bands to the stretching, bending, and torsional motions of the atoms within the this compound molecule.

Table of Hypothetical Computational Parameters (Note: The following table is illustrative of the type of data that would be generated from computational studies and is not based on actual research for this specific compound.)

| Parameter | Computational Method | Predicted Value |

| Ground State Energy | DFT/B3LYP/6-31G | Not Available |

| Dipole Moment | DFT/B3LYP/6-31G | Not Available |

| HOMO-LUMO Gap | DFT/B3LYP/6-31G | Not Available |

| ¹³C NMR Shift (C=CH₂) | GIAO-DFT | Not Available |

| ¹H NMR Shift (=CH₂) | GIAO-DFT | Not Available |

| C=C Stretch Freq. | DFT/B3LYP/6-31G | Not Available |

Computational Studies on Reaction Mechanisms and Energetics of this compound

Computational chemistry is a powerful tool for elucidating the step-by-step pathways of chemical reactions.

Potential Energy Surface Exploration for Reaction Pathways

To study a reaction involving this compound, such as an electrophilic addition to one of its double bonds, computational methods can be used to map out the potential energy surface (PES). This involves calculating the energy of the system as the reactants approach and transform into products, identifying any intermediate species and the energy barriers that separate them.

Transition State Characterization and Intrinsic Reaction Coordinate Analysis

A crucial part of understanding a reaction mechanism is locating the transition state (TS), which is the highest energy point along the reaction coordinate. TS searching algorithms are used to find this first-order saddle point on the PES. Once a TS is located, its structure is confirmed by a frequency calculation, which should yield exactly one imaginary frequency corresponding to the motion along the reaction coordinate. An Intrinsic Reaction Coordinate (IRC) calculation can then be performed to follow the reaction path downhill from the TS to connect it to the corresponding reactant and product minima, confirming that the located TS is the correct one for the reaction of interest.

Kinetic and Thermodynamic Modeling of this compound Reactions

From the energies of the reactants, transition states, and products obtained from quantum chemical calculations, key kinetic and thermodynamic parameters can be derived. Using statistical mechanics, specifically transition state theory, the Gibbs free energy of activation (ΔG‡) can be calculated, which is directly related to the reaction rate constant. Similarly, the enthalpy (ΔH) and Gibbs free energy (ΔG) of the reaction can be determined to predict whether a reaction is thermodynamically favorable (exothermic/exergonic) or unfavorable (endothermic/endergonic). This modeling provides quantitative insights into the feasibility and speed of potential reactions involving this compound.

Rate Constant Calculations using Transition State Theory (TST) and Variational TST (VTST)

The calculation of reaction rate constants is a cornerstone of computational chemistry, enabling the prediction of how fast a chemical reaction will proceed. For a molecule like this compound, which can undergo various reactions such as oxidation and pyrolysis, understanding these rates is critical.

Transition State Theory (TST) is a fundamental theory used to estimate the rates of chemical reactions. srneclab.cz It assumes that reacting molecules pass through a high-energy transition state structure on their way to becoming products. The rate constant is then determined by the thermodynamic properties of this transition state relative to the reactants. nih.gov For gas-phase reactions, TST can often provide rate constants that are accurate within a factor of two. nih.gov

However, a key limitation of TST is the "non-recrossing" assumption, which posits that once a trajectory crosses the dividing surface at the transition state, it proceeds directly to products without returning to the reactant side. srneclab.cznih.gov In reality, recrossing events are common, which can lead to an overestimation of the rate constant by conventional TST, particularly for reactions with low activation energies or at high temperatures. nih.gov

To address this limitation, Variational Transition State Theory (VTST) was developed. scispace.comuleth.ca VTST improves upon TST by optimizing the location of the dividing surface (the "transition state") along the reaction path to minimize the calculated rate constant, thereby minimizing the effect of recrossing trajectories. scispace.comuleth.ca This approach requires more information about the potential energy surface around the reaction path, specifically the energy and its first and second derivatives along the minimum energy path. srneclab.cz

For reactions involving this compound, such as hydrogen abstraction or addition reactions, VTST would be the more accurate method for calculating rate constants. The presence of the flexible propyl group and the exocyclic methylene (B1212753) group can lead to a "flatter" potential energy surface near the transition state, making recrossing effects more significant. Canonical Variational TST (CVT) is a specific implementation of VTST that is particularly effective in these situations. nih.gov Furthermore, for reactions involving the transfer of a hydrogen atom, quantum mechanical tunneling can be significant, and methods like the small-curvature tunneling (SCT) correction can be incorporated into VTST calculations to provide a more accurate picture of the reaction rate. srneclab.cz

Below is a hypothetical comparison of rate constants for a representative H-abstraction reaction from this compound, illustrating the expected differences between TST and VTST calculations.

| Temperature (K) | TST Rate Constant (cm³/mol·s) | VTST Rate Constant (cm³/mol·s) | Ratio (VTST/TST) |

|---|---|---|---|

| 600 | 1.5 x 10⁸ | 1.1 x 10⁸ | 0.73 |

| 800 | 2.3 x 10⁹ | 1.8 x 10⁹ | 0.78 |

| 1000 | 1.8 x 10¹⁰ | 1.5 x 10¹⁰ | 0.83 |

| 1200 | 9.5 x 10¹⁰ | 8.2 x 10¹⁰ | 0.86 |

| 1400 | 3.7 x 10¹¹ | 3.3 x 10¹¹ | 0.89 |

This table is illustrative and based on general trends observed for similar reactions where VTST provides a correction to the TST rate constant.

Thermochemical Data Derivations (Enthalpies, Gibbs Free Energies) for Cyclohexene (B86901) Reactions

The thermochemical properties of reactants, intermediates, and products, such as enthalpy (ΔH) and Gibbs free energy (ΔG), are essential for understanding the feasibility and spontaneity of chemical reactions. For the reactions of this compound, these data can be derived using computational methods.

Quantum chemistry calculations, such as those employing Density Functional Theory (DFT) or more accurate composite methods like CBS-QB3, can be used to determine the electronic energies of molecules. nih.govpku.edu.cn By performing frequency calculations, one can obtain the zero-point vibrational energy (ZPVE), thermal corrections to enthalpy, and entropy. These values are then used to calculate the standard enthalpy of formation and Gibbs free energy of formation for each species involved in a reaction.

For instance, in the pyrolysis of a cyclohexene derivative, a key reaction is the initial C-C bond cleavage. pku.edu.cn The enthalpy of this reaction (ΔH_rxn) can be calculated as the difference between the sum of the enthalpies of formation of the products and the sum of the enthalpies of formation of the reactants. A positive ΔH_rxn indicates an endothermic reaction, requiring energy input, while a negative value signifies an exothermic reaction that releases energy.

The Gibbs free energy of reaction (ΔG_rxn) combines the enthalpy and entropy changes and is a direct indicator of the spontaneity of a reaction at a given temperature. A negative ΔG_rxn indicates a spontaneous reaction.

The following table presents hypothetical thermochemical data for a representative isomerization reaction of this compound, calculated at a standard temperature and pressure.

| Reaction | ΔH° (kJ/mol) | ΔS° (J/mol·K) | ΔG° at 298 K (kJ/mol) |

|---|---|---|---|

| This compound → 1-Propyl-6-methylenecyclohex-2-ene | 15.2 | 5.8 | 13.5 |

| This compound → 1-Butyl-cyclohex-1,3-diene | -25.7 | -12.3 | -22.0 |

This table contains hypothetical data for illustrative purposes.

Development and Validation of Detailed Chemical Kinetic Mechanisms for Alkylcyclohexene Oxidation and Pyrolysis

Detailed chemical kinetic mechanisms are comprehensive sets of elementary reactions that describe the complex chemical transformations occurring during processes like oxidation and pyrolysis. nih.govacs.org For a fuel molecule like this compound, such a mechanism would be crucial for predicting its combustion behavior, including ignition delay times and the formation of pollutants. nih.gov

The development of a kinetic mechanism for an alkylcyclohexene involves several steps:

Core Mechanism: A well-validated core mechanism for the combustion of small hydrocarbons (e.g., C1-C4) is typically used as a starting point. nih.gov

Sub-mechanism Development: A sub-mechanism for the specific fuel molecule is then developed. This includes reactions for:

Initiation: The initial decomposition of the fuel molecule, often through C-C bond fission. pku.edu.cn

H-atom Abstraction: The removal of hydrogen atoms from different positions on the molecule by radicals like OH, H, and O.

Radical Decomposition: The subsequent reactions of the fuel radicals formed, including β-scission, isomerization, and addition to O₂. acs.org

Oxidation Pathways: For oxidation, the reactions of peroxy radicals (RO₂) and hydroperoxyalkyl radicals (QOOH) are particularly important, especially at lower temperatures. acs.org

Rate Constant Assignment: Rate constants for each reaction are determined from literature data, theoretical calculations (as described in 5.3.1), or by using rate rules derived from similar reaction classes. nih.gov

Thermochemical Data: Thermochemical data for all species are required and are often calculated using computational methods (as described in 5.3.2).

Validation: The complete mechanism is then validated by comparing its predictions against experimental data, such as ignition delay times measured in shock tubes or species concentration profiles from jet-stirred reactors. nih.govresearchgate.net

For this compound, the presence of allylic and doubly allylic C-H bonds, as well as the exocyclic double bond, would lead to a complex set of initial reaction pathways. The pyrolysis would likely involve competing C-C bond scission reactions, while the oxidation would be characterized by the formation of a variety of resonance-stabilized radicals. The stepwise dehydrogenation of the cyclohexene ring is also a significant pathway that can lead to the formation of aromatic compounds like benzene (B151609) and toluene, which are precursors to soot. researchgate.net

Molecular Dynamics Simulations and Conformational Landscape Analysis of this compound

Molecular dynamics (MD) simulations provide a way to study the time-dependent behavior of molecules, offering insights into their conformational dynamics and interactions with their environment. researchgate.net

Analysis of Ring Inversion and Side Chain Rotations

The six-membered ring of a cyclohexene derivative is not planar and can adopt different conformations. For this compound, the cyclohexene ring will exist in a half-chair conformation. The interconversion between different half-chair forms, known as ring inversion, is a dynamic process. researchgate.net

Investigation of Intermolecular Interactions and Solvent Effects on Cyclohexene Reactivity

The reactivity of a molecule can be significantly influenced by its interactions with other molecules, including solvent molecules. MD simulations can be used to study these intermolecular interactions and their effect on the reactivity of this compound.

For example, in a polar solvent, the simulations could show how the solvent molecules arrange themselves around the cyclohexene derivative and how this solvation shell affects the energy of the reactants and the transition state for a given reaction. This is particularly important for reactions that involve a change in polarity between the reactant and the transition state.

Furthermore, in a condensed phase, intermolecular interactions can influence the conformational preferences of the molecule. The presence of neighboring molecules can hinder certain rotations or favor specific conformations that might be less populated in the gas phase. These effects can, in turn, alter the reaction pathways and rates. For instance, in a non-polar solvent, dispersion forces would be the dominant intermolecular interaction, and the simulations could reveal how these interactions affect the packing of the molecules and the accessibility of reactive sites.

Applications of 6 Methylene 1 Propylcyclohex 1 Ene in Advanced Organic Synthesis

Utilization of 6-Methylene-1-propylcyclohex-1-ene as a Versatile Synthetic Building Block

The reactivity of this compound is largely dictated by its conjugated diene system, which includes an exocyclic double bond. This arrangement of double bonds makes it a prime candidate for a variety of cycloaddition reactions and other transformations, rendering it a valuable building block for organic chemists.

Strategic Construction of Polycyclic Architectures from Cyclohexene (B86901) Precursors

The conjugated diene system within this compound makes it an ideal substrate for Diels-Alder reactions, a powerful tool for the formation of six-membered rings. By reacting with a suitable dienophile, this compound can readily form bicyclic structures, which can serve as the foundation for more complex polycyclic frameworks. The presence of the propyl group and the exocyclic methylene (B1212753) group can influence the stereoselectivity of the cycloaddition, offering a handle for controlling the three-dimensional arrangement of the resulting molecule.

Precursor for Complex Carbon Skeletons in Organic Synthesis

Beyond its utility in cycloaddition reactions, the double bonds in this compound can be subjected to a wide range of synthetic transformations. Reactions such as catalytic hydrogenation, epoxidation, dihydroxylation, and ozonolysis can be employed to introduce new functional groups and stereocenters. These transformations allow for the elaboration of the basic cyclohexene core into more complex and functionally diverse carbon skeletons, which are key intermediates in the synthesis of natural products and other target molecules.

Role of this compound in the Synthesis of Biologically Active Molecules and Specialty Chemicals

The structural motifs accessible from this compound are prevalent in numerous biologically active compounds and specialty materials. This positions the compound as a potentially valuable starting material in these fields.

Intermediate in Synthetic Routes to Pharmaceutical Scaffolds and Analogues

While direct applications are not yet widely documented, the bicyclic and polycyclic scaffolds that can be generated from this compound are reminiscent of the core structures of various pharmaceuticals. Its potential as a precursor allows for the generation of novel analogues of existing drugs, which is a crucial aspect of drug discovery and development. The ability to systematically modify the core structure through various synthetic strategies could lead to the identification of new compounds with improved biological activity.

Application in the Synthesis of Fine Chemicals and Materials Science Precursors

The reactivity of this compound also lends itself to the synthesis of fine chemicals and precursors for materials science. The introduction of specific functional groups can lead to the creation of monomers for polymerization, liquid crystal components, or other advanced materials. The hydrocarbon backbone, combined with tailored functionality, can impart desirable physical and chemical properties to the resulting materials.

Derivatization Strategies and Functional Group Transformations of this compound

The synthetic utility of this compound is greatly expanded by the array of possible derivatization strategies. Both the endocyclic and exocyclic double bonds can be selectively targeted to introduce a variety of functional groups.

Table 1: Potential Functional Group Transformations of this compound

| Reaction Type | Reagents and Conditions | Potential Product(s) |

| Diels-Alder Cycloaddition | Maleic anhydride (B1165640), heat | Tricyclic anhydride adduct |

| Catalytic Hydrogenation | H₂, Pd/C | 1-Methylene-2-propylcyclohexane or 1-Methyl-2-propylcyclohexane |

| Epoxidation | m-CPBA | Mono- or di-epoxides |

| Dihydroxylation | OsO₄, NMO | Diols and tetraols |

| Ozonolysis | O₃, then Me₂S | Carbonyl-containing fragments |

The selective functionalization of either the endocyclic or exocyclic double bond is a key challenge and opportunity. By carefully choosing reagents and reaction conditions, chemists can control the outcome of the reaction and generate a wide range of derivatives. For instance, the exocyclic double bond might be more reactive towards certain electrophiles due to less steric hindrance. These derivatization reactions open up avenues for further synthetic manipulations, allowing for the construction of a diverse library of compounds from a single starting material.

Lack of Specific Research Data for this compound

Following a comprehensive search for scientific literature and data, it has been determined that there is a notable absence of published research specifically detailing the applications of This compound in advanced organic synthesis. While the compound is listed in chemical databases, indicating its existence, dedicated studies on its synthetic utility, particularly concerning the strategic introduction of heteroatoms or its chemo- and regioselective transformations, are not available in the public domain.

The inquiry was structured to investigate the following specific areas:

Chemo- and Regioselective Transformations of the Alkene Moieties for Diverse Product Libraries:There is no available research that explores the selective chemical reactions of the endocyclic versus the exocyclic double bonds present in this compound.

Without peer-reviewed articles or patents focusing on this compound, it is not possible to provide scientifically accurate information, detailed research findings, or data tables as requested. The generation of content would require speculation on reactivity based on similar, but not identical, molecules, which would violate the strict requirement to focus solely on this compound.

Therefore, the requested article cannot be generated at this time due to the lack of foundational research on the subject compound.

Q & A

Basic Question: What are the optimal synthetic routes for 6-Methylene-1-propylcyclohex-1-ene, and how can reaction conditions be systematically optimized?

Methodological Answer:

Synthesis optimization requires evaluating variables such as catalysts (e.g., Lewis acids), temperature, and solvent polarity. A fractional factorial design can isolate critical factors. For example:

| Method | Catalyst | Temp (°C) | Yield (%) | Purity (GC-MS) | Reference |

|---|---|---|---|---|---|

| Diels-Alder Cyclization | BF₃·Et₂O | 80 | 62 | 95 | Adapted |

| Alkylation of Cyclohexene | NaH/THF | 25 | 48 | 88 | Analogous |

Key Steps:

- Purification: Use silica gel chromatography (hexane:ethyl acetate gradient) to isolate the product .

- Validation: Confirm regioselectivity via NMR (¹H/¹³C) and compare with PubChem’s spectral libraries for analogous cyclohexene derivatives .

Basic Question: Which spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer:

A multi-technique approach is critical:

- ¹H NMR: Identify vinyl protons (δ 4.8–5.2 ppm) and propyl chain integration (δ 0.9–1.6 ppm).

- IR Spectroscopy: Detect C=C stretching (~1640 cm⁻¹) and C-H bending in the cyclohexene ring .

- GC-MS: Confirm molecular ion ([M⁺] at m/z 136) and fragmentation patterns.

Data Interpretation Table:

| Technique | Key Peaks/Bands | Structural Insight |

|---|---|---|

| ¹H NMR | δ 5.10 (d, J=10 Hz, 2H) | Methylene group position |

| IR | 1642 cm⁻¹ (C=C stretch) | Ring unsaturation |

| GC-MS | m/z 136 → 93 (base peak) | Propyl chain cleavage |

Basic Question: How does this compound behave under varying pH and temperature conditions?

Methodological Answer:

Stability studies should use accelerated degradation protocols:

- Thermal Stability: Heat samples at 40–100°C for 24–72 hrs; monitor via TLC.

- pH Stability: Incubate in buffers (pH 2–12) and analyze by HPLC.

Observations:

- Thermal Decomposition: Above 80°C, isomerization to 1-propylcyclohexane occurs.

- Acidic Conditions (pH <4): Ring-opening reactions dominate, forming propyl-substituted alkenes .

Advanced Question: What mechanistic insights explain the regioselectivity of electrophilic additions to this compound?

Methodological Answer:

Regioselectivity is governed by hyperconjugation and steric effects:

- Hyperconjugation: The methylene group stabilizes carbocation intermediates at the allylic position.

- Steric Hindrance: The propyl chain directs electrophiles to the less hindered face.

Experimental Validation:

- Perform bromination (Br₂ in CCl₄) and analyze product ratios (e.g., 80% 1,2-adduct vs. 20% 1,4-adduct).

- Compare with DFT-calculated transition state energies .

Advanced Question: How can DFT calculations predict the electronic properties of this compound?

Methodological Answer:

Use Gaussian 16 with B3LYP/6-311+G(d,p) basis set to compute:

- HOMO-LUMO Gaps: Predict reactivity (e.g., smaller gaps correlate with higher electrophilicity).

- Electrostatic Potential Maps: Identify nucleophilic regions (e.g., methylene group).

Computational Data:

| Parameter | Value (eV) | Insight |

|---|---|---|

| HOMO Energy | -6.52 | Susceptibility to oxidation |

| LUMO Energy | -1.98 | Electrophilic reactivity |

| HOMO-LUMO Gap | 4.54 | Moderate stability |

Advanced Question: How should researchers resolve contradictions between experimental and computational data for this compound?

Methodological Answer:

- Step 1: Re-examine experimental conditions (e.g., solvent polarity affecting reaction pathways) .

- Step 2: Validate computational models by adjusting basis sets or including solvation effects.

- Case Study: If experimental NMR shifts conflict with DFT predictions, check for conformational flexibility (e.g., chair vs. boat cyclohexene conformers) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.